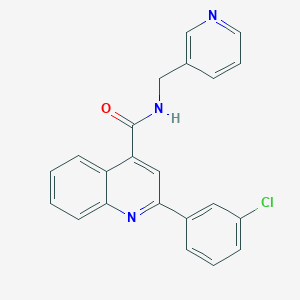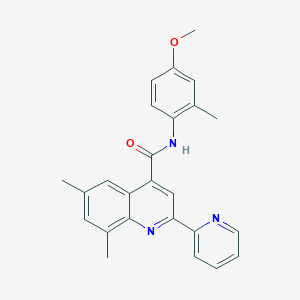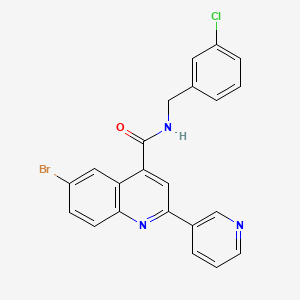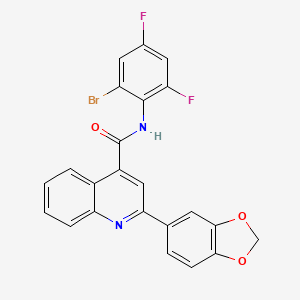
2-(1,3-benzodioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as BDF-8634, has been shown to possess unique biochemical and physiological properties that make it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)-4-quinolinecarboxamide involves the inhibition of PDE10A and dopamine D3 receptor activity. PDE10A is an enzyme that is involved in the regulation of intracellular signaling pathways, while the dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. The inhibition of these enzymes and receptors by this compound leads to changes in intracellular signaling pathways and neurotransmitter release, which can have a range of effects on biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in intracellular signaling pathways and neurotransmitter release. These effects have been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,3-benzodioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)-4-quinolinecarboxamide in lab experiments include its potent inhibitory activity against key enzymes and receptors, as well as its unique biochemical and physiological properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(1,3-benzodioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)-4-quinolinecarboxamide. These include further investigation into the mechanisms of action of this compound, as well as its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, there is potential for the development of new synthetic methods for producing this compound, as well as the identification of new compounds with similar properties and applications.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to possess potent inhibitory activity against several key enzymes and receptors, including the phosphodiesterase 10A (PDE10A) enzyme and the dopamine D3 receptor. These properties make this compound a valuable tool for investigating the role of these enzymes and receptors in various biological processes, including neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrF2N2O3/c24-16-8-13(25)9-17(26)22(16)28-23(29)15-10-19(27-18-4-2-1-3-14(15)18)12-5-6-20-21(7-12)31-11-30-20/h1-10H,11H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXFPFPTREFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=C(C=C(C=C5Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3504202.png)
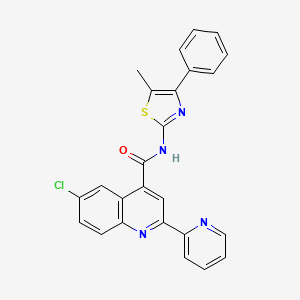
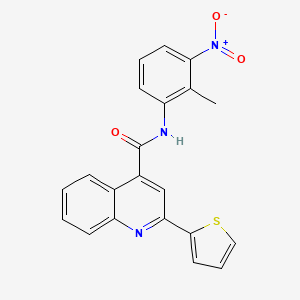
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline](/img/structure/B3504216.png)
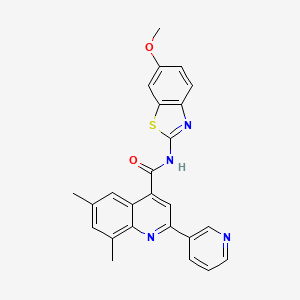
![N-[2-(aminocarbonyl)phenyl]-2-(2-chlorophenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B3504250.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504252.png)
![7-chloro-8-methyl-N-[2-(1-piperidinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504255.png)
![ethyl 5-acetyl-2-({[6,8-dimethyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B3504258.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504265.png)

